molecular formula C11H9Cl2NO2 B1638452 Ethyl 4,7-dichloro-1H-indole-2-carboxylate CAS No. 104115-70-0

Ethyl 4,7-dichloro-1H-indole-2-carboxylate

Cat. No.: B1638452
CAS No.: 104115-70-0
M. Wt: 258.1 g/mol
InChI Key: OQJPFGFLIIVSLF-UHFFFAOYSA-N
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Description

Ethyl 4,7-dichloro-1H-indole-2-carboxylate is a chemical compound belonging to the indole family. Indoles are heterocyclic compounds that are widely studied due to their diverse biological activities and applications in various fields such as chemistry, biology, and medicine. The presence of chlorine atoms at positions 4 and 7 on the indole ring enhances the compound’s reactivity and potential for various chemical transformations.

Biochemical Analysis

Biochemical Properties

Ethyl 4,7-dichloro-1H-indole-2-carboxylate plays a significant role in various biochemical reactions. It interacts with several enzymes, proteins, and other biomolecules. For instance, it has been shown to interact with dual specificity kinases that act on both serine/threonine and tyrosine-containing substrates . These interactions often result in the phosphorylation of serine- and arginine-rich proteins, which are crucial components of the spliceosomal complex. The nature of these interactions is primarily based on the compound’s ability to bind to specific active sites on the enzymes, thereby modulating their activity.

Cellular Effects

This compound exerts various effects on different types of cells and cellular processes. It influences cell function by modulating cell signaling pathways, gene expression, and cellular metabolism. For example, indole derivatives, including this compound, have been reported to exhibit antiproliferative activity against human leukemia K562 cells . This compound can alter cell signaling pathways, leading to changes in gene expression and metabolic flux, ultimately affecting cellular metabolism and function.

Molecular Mechanism

The molecular mechanism of action of this compound involves several key processes. At the molecular level, this compound exerts its effects through binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression. For instance, it has been shown to inhibit the activity of certain kinases by binding to their active sites . This inhibition can lead to downstream effects on cellular processes, such as cell cycle regulation and apoptosis. Additionally, this compound can modulate gene expression by interacting with transcription factors and other regulatory proteins.

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound can change over time. The compound’s stability and degradation are critical factors that influence its long-term effects on cellular function. Studies have shown that this compound is relatively stable under standard laboratory conditions . Prolonged exposure to certain environmental factors, such as light and temperature, can lead to its degradation. Long-term effects observed in in vitro and in vivo studies include alterations in cellular metabolism and gene expression, which can impact cell viability and function.

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. At lower doses, the compound may exhibit therapeutic effects, such as antiproliferative activity against cancer cells . At higher doses, it can cause toxic or adverse effects, including cytotoxicity and organ damage. Threshold effects have been observed, where a specific dosage range is required to achieve the desired therapeutic outcome without causing significant toxicity.

Metabolic Pathways

This compound is involved in several metabolic pathways. It interacts with various enzymes and cofactors that facilitate its metabolism. For example, it has been shown to be a substrate for indoleamine 2,3-dioxygenase (IDO) inhibitors . This interaction can affect metabolic flux and metabolite levels, leading to changes in cellular metabolism. Additionally, the compound’s metabolism can result in the formation of active or inactive metabolites, which can further influence its biological activity.

Transport and Distribution

The transport and distribution of this compound within cells and tissues are crucial for its biological activity. The compound can interact with specific transporters and binding proteins that facilitate its uptake and distribution . These interactions can affect the compound’s localization and accumulation within different cellular compartments. For instance, the presence of certain transporters can enhance the compound’s uptake into target cells, thereby increasing its therapeutic efficacy.

Subcellular Localization

This compound exhibits specific subcellular localization, which can influence its activity and function. The compound can be directed to specific compartments or organelles through targeting signals or post-translational modifications . For example, it may localize to the nucleus, where it can interact with transcription factors and other regulatory proteins to modulate gene expression. Additionally, its localization to other organelles, such as mitochondria, can impact cellular metabolism and energy production.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Ethyl 4,7-dichloro-1H-indole-2-carboxylate typically involves the Fischer indole synthesis method. One common approach is to react (E/Z)-Ethyl 2-[(3,5-dichlorophenyl)hydrazono]propanoate with polyphosphoric acid (PPA) at elevated temperatures. The reaction is carried out in a three-necked flask under a nitrogen atmosphere, with the mixture being heated to 90–100°C for 2.5 hours .

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions ensures high yield and purity of the final product. The process involves careful control of temperature, pressure, and reaction time to achieve consistent results.

Chemical Reactions Analysis

Types of Reactions

Ethyl 4,7-dichloro-1H-indole-2-carboxylate undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxides.

    Reduction: Reduction reactions can convert the compound into different reduced forms.

    Substitution: The chlorine atoms on the indole ring can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are used.

    Substitution: Nucleophiles like amines, thiols, and alkoxides can be used for substitution reactions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield indole oxides, while reduction can produce various reduced indole derivatives. Substitution reactions result in the formation of new indole compounds with different functional groups.

Scientific Research Applications

Ethyl 4,7-dichloro-1H-indole-2-carboxylate has several scientific research applications:

    Chemistry: It is used as a building block for the synthesis of more complex indole derivatives.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.

    Industry: It is used in the development of new materials and chemical processes.

Comparison with Similar Compounds

Ethyl 4,7-dichloro-1H-indole-2-carboxylate can be compared with other similar indole derivatives, such as:

  • Ethyl 4,6-dichloro-1H-indole-2-carboxylate
  • Ethyl 5,7-dichloro-1H-indole-2-carboxylate
  • Ethyl 4,7-dibromo-1H-indole-2-carboxylate

These compounds share similar structures but differ in the position and type of halogen atoms

Properties

IUPAC Name

ethyl 4,7-dichloro-1H-indole-2-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H9Cl2NO2/c1-2-16-11(15)9-5-6-7(12)3-4-8(13)10(6)14-9/h3-5,14H,2H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OQJPFGFLIIVSLF-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1=CC2=C(C=CC(=C2N1)Cl)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H9Cl2NO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID601268039
Record name Ethyl 4,7-dichloro-1H-indole-2-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID601268039
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

258.10 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

104115-70-0
Record name Ethyl 4,7-dichloro-1H-indole-2-carboxylate
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=104115-70-0
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Ethyl 4,7-dichloro-1H-indole-2-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID601268039
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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